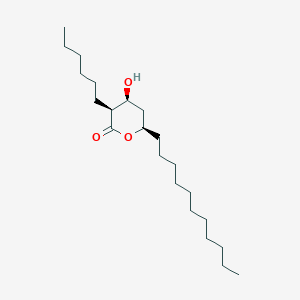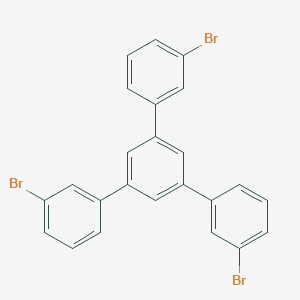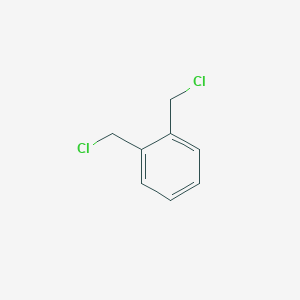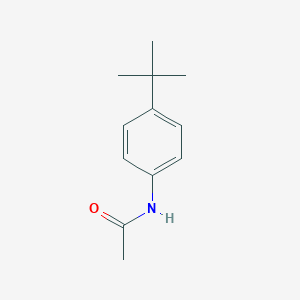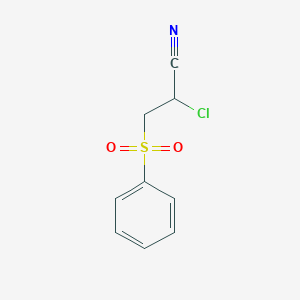
2-Chloro-3-(phenylsulfonyl)propanenitrile
Vue d'ensemble
Description
2-Chloro-3-(phenylsulfonyl)propanenitrile (CPS) is a chemical compound that has been used in scientific research due to its unique properties. CPS is a white crystalline solid that is soluble in most organic solvents. It is a versatile chemical that has been used in various fields of research, including medicinal chemistry, chemical biology, and organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(phenylsulfonyl)propanenitrile involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. 2-Chloro-3-(phenylsulfonyl)propanenitrile has been shown to be a competitive inhibitor of sEH, meaning that it competes with the substrate for binding to the enzyme. The binding of 2-Chloro-3-(phenylsulfonyl)propanenitrile to the enzyme is reversible, and the inhibition can be reversed by removing the compound from the solution.
Effets Biochimiques Et Physiologiques
2-Chloro-3-(phenylsulfonyl)propanenitrile has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. 2-Chloro-3-(phenylsulfonyl)propanenitrile has also been shown to reduce blood pressure and improve vascular function in animal models of hypertension. Studies have also suggested that 2-Chloro-3-(phenylsulfonyl)propanenitrile may have neuroprotective effects and could be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-3-(phenylsulfonyl)propanenitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yield. It is also relatively inexpensive compared to other enzyme inhibitors. However, 2-Chloro-3-(phenylsulfonyl)propanenitrile has some limitations. It is not highly selective for sEH and can inhibit other enzymes at high concentrations. It is also not very water-soluble, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Chloro-3-(phenylsulfonyl)propanenitrile. One area of interest is the development of more selective sEH inhibitors based on the structure of 2-Chloro-3-(phenylsulfonyl)propanenitrile. Another area of interest is the use of 2-Chloro-3-(phenylsulfonyl)propanenitrile in the treatment of cardiovascular and neurological diseases. Further studies are needed to fully understand the biochemical and physiological effects of 2-Chloro-3-(phenylsulfonyl)propanenitrile and its potential as a therapeutic agent.
In conclusion, 2-Chloro-3-(phenylsulfonyl)propanenitrile is a versatile chemical that has been used extensively in scientific research. It has been shown to be a potent inhibitor of certain enzymes and has several biochemical and physiological effects. While 2-Chloro-3-(phenylsulfonyl)propanenitrile has some limitations, it has several advantages for use in lab experiments. There are several future directions for research on 2-Chloro-3-(phenylsulfonyl)propanenitrile, and further studies are needed to fully understand its potential as a therapeutic agent.
Applications De Recherche Scientifique
2-Chloro-3-(phenylsulfonyl)propanenitrile has been used extensively in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to be a potent inhibitor of the enzyme human soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids. 2-Chloro-3-(phenylsulfonyl)propanenitrile has also been shown to inhibit the activity of other enzymes such as aldose reductase and matrix metalloproteinases.
Propriétés
Numéro CAS |
1424-50-6 |
|---|---|
Nom du produit |
2-Chloro-3-(phenylsulfonyl)propanenitrile |
Formule moléculaire |
C9H8ClNO2S |
Poids moléculaire |
229.68 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)-2-chloropropanenitrile |
InChI |
InChI=1S/C9H8ClNO2S/c10-8(6-11)7-14(12,13)9-4-2-1-3-5-9/h1-5,8H,7H2 |
Clé InChI |
IWXBVRBZXCRQEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(C#N)Cl |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)CC(C#N)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

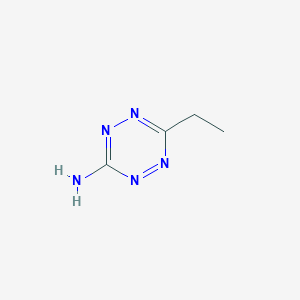
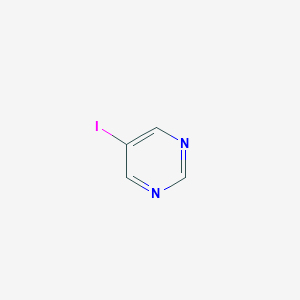
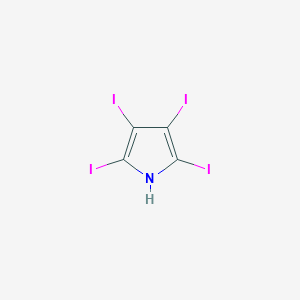
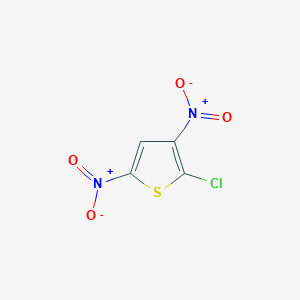
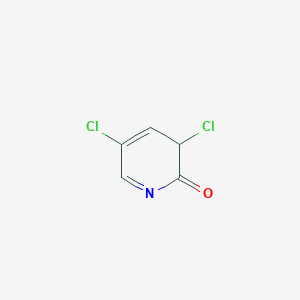
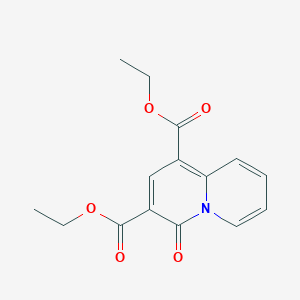
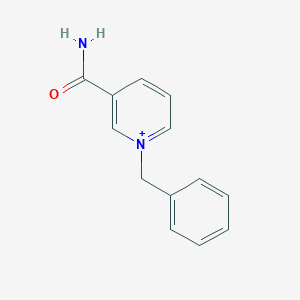
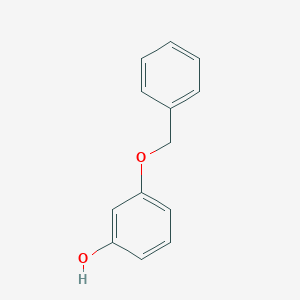

![2-[3-(2-Thienyl)phenyl]thiophene](/img/structure/B189651.png)
